6,8-Dimethylimidazo[1,5-a]pyridine
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Overview
Description
6,8-Dimethylimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C9H10N2 . It has a molecular weight of 146.19 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H10N2/c1-7-3-8(2)9-4-10-6-11(9)5-7/h3-6H,1-2H3 .
Synthesis Analysis
Imidazo[1,2-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,2-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,2-a]pyridine from readily available starting materials .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or lump or liquid . It should be stored in a sealed, dry environment at room temperature .
Mechanism of Action
Target of Action
6,8-Dimethylimidazo[1,5-a]pyridine is a compound with a fused bicyclic 5,6 heterocycle . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been studied for their structure-activity relationship and mode-of-action
Biochemical Pathways
Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and used as cell membrane probes . The study of membrane dynamics, hydration, and fluidity is important to monitor cellular health and explore crucial biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .
Safety and Hazards
Future Directions
Recently, the World Health Organization has taken the initiative to develop new TB drugs . Imidazopyridine, an important fused bicyclic 5,6 heterocycle has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
properties
IUPAC Name |
6,8-dimethylimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-8(2)9-4-10-6-11(9)5-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJMRADDDJYYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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